Product packaging for 2-Bromo-4-fluoro-3-methylpentanoic acid(Cat. No.:CAS No. 67358-51-4)

2-Bromo-4-fluoro-3-methylpentanoic acid

Cat. No.: B14471883
CAS No.: 67358-51-4
M. Wt: 213.04 g/mol
InChI Key: MOLVJXIOVZSXMO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methylpentanoic acid (CAS 67358-51-4) is a halogenated carboxylic acid with the molecular formula C 6 H 10 BrFO 2 and a molecular weight of 213.045 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary documented research application is as a key chemical precursor in the synthesis of 4-fluoroisoleucine, an amino acid analog, via ammonolysis . The resulting analog has been studied for its antimicrobial properties, demonstrating inhibitory effects on the growth of various fungi, including Aspergillus niger and Trichophyton mentagrophytes , as well as the bacterium Escherichia coli in defined media . The specific placement of bromine and fluorine atoms on the carbon chain makes this compound a valuable intermediate for further functionalization, particularly in the development of novel fluorinated molecules for biological evaluation. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BrFO2 B14471883 2-Bromo-4-fluoro-3-methylpentanoic acid CAS No. 67358-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67358-51-4

Molecular Formula

C6H10BrFO2

Molecular Weight

213.04 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylpentanoic acid

InChI

InChI=1S/C6H10BrFO2/c1-3(4(2)8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

MOLVJXIOVZSXMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)F)C(C(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Fluoro 3 Methylpentanoic Acid

Precursor Synthesis and Starting Material Design for 2-Bromo-4-fluoro-3-methylpentanoic Acid

The synthesis of the target compound, this compound, is critically dependent on the successful preparation of its precursors. This section details the synthetic strategies for key precursors, including 4-methyl-2-pentenoic acid derivatives and related fluoro- and bromo-substituted alkenoic acids.

Strategies for the Preparation of 4-Methyl-2-pentenoic Acid Derivatives

The synthesis of 4-methyl-2-pentenoic acid and its derivatives often serves as a foundational step. These compounds can be prepared through various established organic reactions. One common approach is the malonic ester synthesis, which allows for the construction of the carbon skeleton. For instance, the reaction of an appropriate alkyl halide with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation, can yield the desired pentenoic acid structure.

Another versatile method is the Wittig reaction or its Horner-Wadsworth-Emmons modification, which can be employed to create the carbon-carbon double bond with good stereocontrol. For example, the reaction of isobutyraldehyde (B47883) with a phosphonium (B103445) ylide derived from an alpha-haloacetate can lead to the formation of ethyl 4-methyl-2-pentenoate. Subsequent hydrolysis of the ester furnishes the carboxylic acid.

The Knoevenagel condensation provides an alternative route, where a carbonyl compound is reacted with a compound containing an active methylene (B1212753) group. The reaction of isobutyraldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation, can yield 4-methyl-2-pentenoic acid.

Reaction Starting Materials Key Reagents Product
Malonic Ester SynthesisIsobutyl bromide, Diethyl malonateSodium ethoxide, NaOH, H3O+4-Methylpentanoic acid (can be further modified)
Horner-Wadsworth-EmmonsIsobutyraldehyde, Triethyl phosphonoacetateNaHEthyl 4-methyl-2-pentenoate
Knoevenagel CondensationIsobutyraldehyde, Malonic acidPyridine (B92270), Piperidine4-Methyl-2-pentenoic acid

Synthesis of Related Fluoro- and Bromo-Substituted Alkenoic Acids

The introduction of fluorine into the molecular structure is a key challenge. A plausible synthetic route to 4-fluoro-3-methylpentanoic acid could involve the fluorination of a suitable precursor. One potential strategy is the electrophilic fluorination of a silyl (B83357) enol ether derived from a 3-methylpentanoic acid ester, using a reagent such as N-fluorobenzenesulfonimide (NFSI). Subsequent hydrolysis would yield the desired fluorinated carboxylic acid.

Alternatively, a synthetic pathway could commence with a fluorinated building block. For example, the synthesis of 4-fluoro-3-oxocarboxylic esters has been reported, which could potentially be converted to 4-fluoro-3-methylpentanoic acid through a series of reduction and functional group manipulation steps.

The synthesis of bromo-substituted alkenoic acids can be achieved through the addition of hydrogen bromide to an unsaturated precursor or through the bromination of an existing saturated carboxylic acid, which will be discussed in more detail in the following section.

Bromination Strategies for the Introduction of the 2-Bromo Moiety

With the appropriate precursor in hand, the next critical step is the introduction of the bromine atom at the 2-position of the pentanoic acid chain. Several bromination strategies can be employed, each with its own advantages and mechanistic considerations.

Direct Bromination Reactions of Unsaturated Precursors

The direct bromination of an unsaturated precursor, such as 4-fluoro-3-methyl-1-pentenoic acid, could be a viable route. However, this approach often leads to the addition of bromine across the double bond, which would require a subsequent elimination step to generate the desired alpha-bromo acid. A more direct and widely used method for the alpha-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.

The HVZ reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.combyjus.comwikipedia.orgnrochemistry.comorganic-chemistry.org The reaction proceeds through the formation of an acyl bromide, which then enolizes. This enol intermediate readily reacts with bromine at the alpha-position. Subsequent hydrolysis of the alpha-bromo acyl bromide yields the final alpha-bromo carboxylic acid. alfa-chemistry.combyjus.comwikipedia.orgnrochemistry.comorganic-chemistry.org

Reaction Scheme for Hell-Volhard-Zelinsky Reaction: R-CH₂-COOH + Br₂ (with PBr₃ catalyst) → R-CH(Br)-COOH + HBr

Electrophilic Bromination Methodologies

Electrophilic bromination typically involves the reaction of an enolate or enol ether with an electrophilic bromine source. For the synthesis of this compound, the carboxylic acid precursor could be converted to its corresponding silyl ketene (B1206846) acetal. Reaction of this intermediate with an electrophilic brominating agent, such as N-bromosuccinimide (NBS), would introduce the bromine atom at the alpha-position.

This method offers mild reaction conditions and can be highly regioselective. The choice of base for the formation of the enolate and the specific brominating agent can influence the efficiency of the reaction.

Method Substrate Key Reagents Product
Enolate Bromination4-fluoro-3-methylpentanoic acid esterLithium diisopropylamide (LDA), N-bromosuccinimide (NBS)Ethyl 2-bromo-4-fluoro-3-methylpentanoate

Radical Bromination Approaches

Radical bromination offers another pathway for the introduction of the bromo moiety. This approach typically involves the use of a radical initiator and a bromine source like N-bromosuccinimide (NBS). While radical bromination is often used for the functionalization of allylic or benzylic positions, it can also be applied to the alpha-position of carboxylic acids under specific conditions.

The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the alpha-carbon of the carboxylic acid derivative, forming a carbon-centered radical. This radical then reacts with NBS to form the alpha-bromo product and a succinimidyl radical, which continues the chain reaction. The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate.

Stereochemical Implications of Bromination Reactions

The introduction of a bromine atom at the α-position (C2) of a carboxylic acid is most commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). alfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org The mechanism of the HVZ reaction is crucial to understanding its stereochemical consequences.

The reaction proceeds through the in situ formation of an acyl bromide, which is in equilibrium with its enol tautomer. This enol intermediate is the species that undergoes electrophilic attack by bromine at the α-carbon. alfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org The formation of a planar enol at the α-carbon has significant implications for the stereochemistry at this center. If the α-carbon is the only stereocenter in the molecule, the reaction will typically result in a racemic mixture, as the bromine can attack the planar enol from either face with equal probability. libretexts.org

However, in the case of 4-fluoro-3-methylpentanoic acid, which possesses pre-existing stereocenters at the C3 and C4 positions, the situation is more complex. The stereochemistry of the α-bromination is no longer a matter of simple racemization but becomes an issue of diastereoselectivity. The existing chiral centers can influence the facial selectivity of the bromine attack on the enol intermediate. This substrate-controlled diastereoselectivity arises from the steric and electronic interactions between the substituents at the chiral centers and the approaching bromine molecule.

The diastereomeric ratio of the resulting products will depend on the relative energies of the transition states leading to the different diastereomers. Factors such as the preferred conformation of the enol intermediate and the steric hindrance posed by the methyl group at C3 and the fluorine-bearing group at C4 will play a critical role in determining which diastereomer is formed preferentially. While the Hell-Volhard-Zelinsky reaction is a robust method for α-bromination, achieving high diastereoselectivity may require careful optimization of reaction conditions, including temperature, solvent, and the specific brominating agent used.

Fluorination Strategies for the Introduction of the 4-Fluoro Moiety

The incorporation of a fluorine atom at the C4 position of the 3-methylpentanoic acid backbone requires careful consideration of the available fluorination methods. The choice of strategy will depend on the nature of the starting material and the desired stereochemical outcome.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a common method for introducing fluorine into a molecule and typically involves the displacement of a leaving group by a fluoride (B91410) ion. A plausible precursor for the synthesis of this compound would be a derivative of 4-hydroxy-3-methylpentanoic acid. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride source.

Common nucleophilic fluorinating reagents include alkali metal fluorides (e.g., KF, CsF) and ammonium (B1175870) fluorides. However, due to the poor nucleophilicity of the fluoride ion in many solvents, harsh reaction conditions are often required. More modern reagents, such as diethylaminosulfur trifluoride (DAST) and its analogues, are often employed for the conversion of alcohols to alkyl fluorides under milder conditions. The reaction of an alcohol with DAST typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the stereocenter. This stereospecificity is a key advantage when a particular stereoisomer is desired.

For the synthesis of a specific diastereomer of 4-fluoro-3-methylpentanoic acid, one could start with a stereochemically defined 4-hydroxy-3-methylpentanoic acid precursor. The choice of the (R)- or (S)-enantiomer of the starting alcohol will determine the stereochemistry at the C4 position in the final product after nucleophilic fluorination with inversion of configuration.

Electrophilic Fluorination Using Specialized Reagents (e.g., Selectfluor®)

Electrophilic fluorination has become a powerful tool in modern organic synthesis, with reagents such as Selectfluor® (F-TEDA-BF₄) being widely used. organic-chemistry.orgacs.org These reagents act as a source of "F⁺" and react with nucleophilic carbon centers, such as enolates or enol ethers.

To introduce a fluorine atom at the C4 position of a 3-methylpentanoic acid derivative using an electrophilic approach, a suitable unsaturated precursor would be required. For instance, a β,γ-unsaturated ester, such as methyl 3-methylpent-4-enoate, could be a potential substrate. The reaction of such a compound with an electrophilic fluorinating agent could proceed via an addition-elimination mechanism or through the formation of a fluoronium ion intermediate, which is then opened by a nucleophile.

Achieving regioselectivity in the fluorination of an unsaturated system can be challenging. The position of the double bond and the electronic nature of the substituents will influence where the electrophilic fluorine atom adds. In the case of a 3-methylpent-4-enoate, the reaction would need to be controlled to favor fluorination at the C4 position. This might be achieved by carefully selecting the reaction conditions and the specific electrophilic fluorinating reagent.

Hydrofluorination Reactions

Hydrofluorination, the addition of hydrogen fluoride (HF) across a double bond, is another potential strategy for introducing a fluorine atom. This method would also require an unsaturated precursor, such as 3-methyl- or 4-methyl-pentenoic acid. The regioselectivity of HF addition to unsymmetrical alkenes generally follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond.

For a precursor like 3-methylpent-3-enoic acid, hydrofluorination would be expected to yield 4-fluoro-3-methylpentanoic acid. However, working with hydrogen fluoride can be hazardous, and the reaction can be prone to rearrangements and side reactions. Milder and more selective hydrofluorination reagents and protocols have been developed to address these challenges.

Multi-Step Asymmetric Synthesis of Enantiopure this compound

The synthesis of an enantiopure form of this compound, which contains three stereocenters, requires a sophisticated multi-step asymmetric approach. One of the most reliable methods for establishing stereochemistry in such a synthesis is the use of a chiral auxiliary. wikipedia.org Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that allow for highly diastereoselective alkylation and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com

A plausible synthetic route to a specific enantiomer of 4-fluoro-3-methylpentanoic acid, the precursor to the final product, could begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with propionyl chloride. This would form the corresponding N-propionyl imide.

The subsequent step would be a diastereoselective alkylation of the enolate of this imide to introduce the methyl group at what will become the C3 position of the final product. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophile is a standard procedure.

To construct the C4 and C5 part of the carbon chain and introduce the fluorine atom, a diastereoselective aldol reaction could be employed. The boron enolate of the N-propionyl imide could be reacted with a suitable two-carbon aldehyde electrophile. Subsequent manipulation of the resulting β-hydroxy group, including deoxygenation and fluorination, would lead to the desired 4-fluoro-3-methylpentanoyl moiety attached to the chiral auxiliary.

Alternatively, a conjugate addition of the enolate to a fluorinated Michael acceptor could be envisioned to establish the C3-C4 bond and the stereocenters simultaneously.

Once the desired 4-fluoro-3-methylpentanoyl chain with the correct stereochemistry has been assembled on the chiral auxiliary, the auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroperoxide, to afford the enantiopure 4-fluoro-3-methylpentanoic acid. nih.gov

The final step would be the α-bromination of the enantiopure carboxylic acid using the Hell-Volhard-Zelinsky reaction. As discussed in section 2.2.4, this bromination is expected to be diastereoselective, influenced by the existing stereocenters at C3 and C4. The major diastereomer of the final product, enantiopure this compound, could then be isolated and purified.

The following table summarizes a potential multi-step asymmetric synthesis:

StepReactionReagents and ConditionsPurpose
1AcylationChiral Oxazolidinone, n-BuLi, Propionyl ChlorideAttachment of the chiral auxiliary
2Diastereoselective AlkylationLDA, Methyl IodideIntroduction of the C3-methyl group with stereocontrol
3Diastereoselective Aldol ReactionDi-n-butylboron triflate, Triethylamine, AcetaldehydeFormation of the C3-C4 bond and introduction of a hydroxyl group at C4 with stereocontrol
4Functional Group Manipulatione.g., Mesylation, Nucleophilic Fluorination (DAST)Conversion of the hydroxyl group at C4 to a fluoro group with stereochemical control
5Cleavage of Chiral AuxiliaryLiOOH, H₂O₂Removal of the chiral auxiliary to yield the enantiopure carboxylic acid
6α-BrominationBr₂, PBr₃ (catalytic)Introduction of the bromine atom at the C2 position

This synthetic strategy, leveraging the power of chiral auxiliaries, provides a viable pathway to access specific enantiomers of the complex halogenated carboxylic acid, this compound.

Chiral Resolution Techniques for Intermediates or the Final Product

Chiral resolution is a classical yet powerful technique for the separation of enantiomers from a racemic mixture. wikipedia.org For this compound, which can exist as a mixture of eight stereoisomers, resolution can be applied to either the final product or key chiral intermediates. The most common method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent. wikipedia.org

The selection of an appropriate chiral resolving agent is critical and often determined empirically. Common choices for resolving acidic compounds include chiral amines such as brucine, strychnine, and (R)- or (S)-1-phenylethylamine. The process involves dissolving the racemic acid and the chiral base in a suitable solvent, allowing for the fractional crystallization of one of the diastereomeric salts. The less soluble salt is then isolated, and the desired enantiomer of the carboxylic acid is liberated by treatment with a strong acid.

Table 1: Potential Chiral Resolving Agents for this compound

Resolving AgentTypePotential Interaction
(R)-(+)-α-MethylbenzylamineChiral AmineSalt formation with the carboxylic acid
(S)-(-)-α-MethylbenzylamineChiral AmineSalt formation with the carboxylic acid
BrucineChiral AlkaloidSalt formation with the carboxylic acid
QuinineChiral AlkaloidSalt formation with the carboxylic acid
(1R,2R)-(-)-PseudoephedrineChiral Amino AlcoholSalt formation or covalent derivatization

The efficiency of the resolution is highly dependent on the crystallization kinetics and the solubility difference between the diastereomeric salts, which are influenced by the solvent system and temperature. While effective, a significant drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. However, strategies such as dynamic kinetic resolution can be employed to overcome this limitation by racemizing the undesired enantiomer in situ. researchgate.net

Asymmetric Catalysis in the Construction of the Pentanoic Acid Backbone

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically enriched products by employing a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. For the synthesis of this compound, asymmetric catalysis could be strategically employed to set one or more of the stereocenters.

For instance, an asymmetric conjugate addition to a suitable α,β-unsaturated precursor could establish the stereochemistry at C3. Chiral transition metal complexes, such as those based on copper, rhodium, or palladium with chiral ligands, are known to catalyze the enantioselective conjugate addition of organometallic reagents.

Another key transformation that could benefit from asymmetric catalysis is the fluorination or bromination step. Chiral Lewis acid or Brønsted acid catalysts can create a chiral environment around the substrate, directing the attack of the halogenating agent to one face of the molecule. google.com For example, chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations. researchgate.net

Table 2: Representative Asymmetric Catalytic Approaches

Reaction TypeCatalyst TypeTargeted StereocenterPotential Precursor
Conjugate AdditionChiral Copper-Phosphine ComplexC3α,β-Unsaturated ester
Electrophilic FluorinationChiral Palladium ComplexC4β,γ-Unsaturated acid
Electrophilic BrominationChiral Brønsted AcidC2Chiral 4-fluoro-3-methylpentanoic acid

The development of catalysts that can control the stereochemistry of multiple stereocenters in a single step, known as asymmetric tandem reactions, is a highly desirable but challenging goal in the synthesis of complex molecules like this compound.

Use of Chiral Auxiliaries and Organocatalysts for Stereocontrol

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a precursor carboxylic acid. wikipedia.org The auxiliary would then direct the diastereoselective introduction of the methyl, fluoro, and bromo groups. For example, alkylation of an enolate derived from an N-acyloxazolidinone is a reliable method for introducing the methyl group at C3 with high diastereoselectivity. Subsequent halogenation reactions would also be influenced by the steric hindrance of the chiral auxiliary.

Organocatalysts

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. nih.gov Chiral amines, thioureas, and phosphoric acids are examples of organocatalysts that can promote highly enantioselective reactions. researchgate.net

For the synthesis of the target molecule, an organocatalytic approach could be envisioned for the α-bromination of a 4-fluoro-3-methylpentanoic acid derivative. Chiral amine catalysts, for instance, can form a chiral enamine intermediate with the carbonyl group, which then reacts with an electrophilic bromine source in a stereocontrolled manner. rsc.org Similarly, organocatalysts can be employed in asymmetric fluorination reactions. researchgate.net

Table 3: Comparison of Chiral Auxiliaries and Organocatalysts

MethodPrincipleAdvantagesDisadvantages
Chiral AuxiliaryCovalent attachment of a chiral group to direct stereoselective reactions. wikipedia.orgHigh stereoselectivity, reliable and predictable outcomes.Requires additional steps for attachment and removal, stoichiometric use of the auxiliary.
OrganocatalysisUse of small chiral organic molecules to catalyze asymmetric transformations. nih.govMetal-free, often milder reaction conditions, catalytic amounts of the chiral source.Catalyst loading can be higher than with metal catalysts, substrate scope can be limited.

Diastereoselective Synthetic Pathways

Given the presence of three stereocenters, establishing the correct relative stereochemistry is paramount in the synthesis of a specific diastereomer of this compound. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

One plausible strategy would involve a substrate-controlled diastereoselective reaction, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. For example, starting with an enantiomerically pure 3-methylpentanoic acid derivative, the stereocenter at C3 could direct the diastereoselective introduction of the fluorine at C4 and the bromine at C2.

The choice of reagents and reaction conditions plays a crucial role in the level of diastereoselectivity. For the α-bromination, the Hell-Volhard-Zelinsky reaction is a common method for carboxylic acids. alfa-chemistry.comwikipedia.org While this reaction typically proceeds through an achiral enol or enolate intermediate, potentially leading to racemization at the α-position, the presence of a chiral center at the β-position (C3) can induce a degree of diastereoselectivity.

For the introduction of the fluorine atom, electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) could be employed. The facial selectivity of the fluorination would be influenced by the steric and electronic properties of the substrate.

Optimization of Reaction Conditions and Isolation Procedures

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, selectivity, and rate of a chemical reaction. In stereoselective synthesis, these factors can influence the conformational preferences of substrates, intermediates, and transition states, thereby affecting the diastereomeric or enantiomeric excess of the product.

For instance, in a diastereoselective bromination reaction, polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) might be preferred to solvate the reaction intermediates without interfering with the desired stereochemical pathway. researchgate.net Non-polar solvents, on the other hand, could lead to aggregation and reduced selectivity.

Temperature control is equally important. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the desired stereoisomer. However, this often comes at the cost of a slower reaction rate. Therefore, a careful balance must be found to achieve both high selectivity and a practical reaction time.

Table 4: Hypothetical Influence of Solvent and Temperature on a Diastereoselective Bromination

SolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Reaction Time (h)
Dichloromethane253:14
Dichloromethane05:112
Dichloromethane-7810:148
Tetrahydrofuran252.5:16
Hexane (B92381)251.5:110

Catalyst Selection and Loading

In catalytic asymmetric reactions, the choice of the catalyst and its loading are pivotal for achieving high enantioselectivity and efficiency. For the synthesis of this compound, the selection of a chiral catalyst for a key stereodetermining step would be based on screening a library of catalysts with varying steric and electronic properties.

For example, in an asymmetric fluorination reaction catalyzed by a chiral transition metal complex, the nature of the chiral ligand attached to the metal center is of utmost importance. Ligands with different backbones, substituents, and coordination geometries can lead to vastly different enantiomeric excesses.

The catalyst loading, typically expressed in mole percent (mol%), is another parameter that requires optimization. While a higher catalyst loading may lead to a faster reaction, it also increases the cost and can sometimes lead to undesired side reactions or lower selectivity. The optimal catalyst loading is the lowest amount that provides a good reaction rate and high stereoselectivity within a reasonable timeframe.

Table 5: Illustrative Optimization of Catalyst Loading for an Asymmetric Fluorination

CatalystLigandCatalyst Loading (mol%)Enantiomeric Excess (%)Yield (%)
Pd(OAc)₂(S)-BINAP109085
Pd(OAc)₂(S)-BINAP58982
Pd(OAc)₂(S)-BINAP18575
Cu(OTf)₂(R)-Ph-Box109592
Cu(OTf)₂(R)-Ph-Box59490
Cu(OTf)₂(R)-Ph-Box19085

Purification Strategies for Enhanced Yield and Purity

The isolation and purification of the target compound, this compound, from the crude reaction mixture are critical steps to ensure a high-purity product suitable for subsequent applications. The choice of purification strategy is dictated by the physical properties of the compound, the nature of the impurities present, and the desired final purity. Commonly employed techniques for the purification of halogenated carboxylic acids include fractional distillation, crystallization, liquid-liquid extraction, and column chromatography.

Fractional Distillation under Reduced Pressure

Fractional distillation is a primary technique for purifying liquid compounds with different boiling points. For a thermally sensitive compound like this compound, distillation is typically performed under reduced pressure to lower the boiling point and prevent thermal decomposition. libretexts.orgorgsyn.org This method is effective in separating the desired product from both lower-boiling and higher-boiling impurities. The efficiency of the separation is dependent on the fractionating column used, with columns having a higher number of theoretical plates providing better separation of components with close boiling points. libretexts.org

A typical procedure involves heating the crude product in a distillation flask connected to a fractionating column. As the mixture boils, the vapor, enriched in the more volatile components, rises through the column. The vapor then condenses and is collected in fractions. For this compound, careful control of the pressure and temperature is essential to achieve a high-purity fraction.

Illustrative Data for Fractional Distillation of this compound

FractionPressure (Torr)Temperature (°C)Initial Purity (%)Final Purity (%)Recovery Yield (%)
1 (Forerun)580-9585< 505
2 (Main)596-10285> 9880
3 (Residue)5> 10285< 2015

Crystallization

Crystallization is a highly effective method for purifying solid organic compounds. mt.com The selection of an appropriate solvent system is crucial for successful crystallization. rochester.edu An ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. mt.com For carboxylic acids, common crystallization solvents include water, ethanol, methanol, or mixtures such as ethanol/water. rochester.edupitt.edu The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The use of a solvent pair, such as ethyl acetate (B1210297) and hexane, can also be an effective strategy. youtube.com The crude compound is dissolved in the solvent in which it is more soluble (e.g., ethyl acetate), and the second solvent, in which it is less soluble (e.g., hexane), is added until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly to induce crystallization.

Representative Data for Crystallization of this compound

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Ethanol/Water9097.585
Toluene9096.882
Ethyl Acetate/Hexane9098.288

Liquid-Liquid Extraction

Liquid-liquid extraction is often employed as an initial purification step to separate the acidic product from neutral and basic impurities. The crude reaction mixture is dissolved in an organic solvent, and the resulting solution is washed with an aqueous basic solution, such as sodium bicarbonate. The this compound will react with the base to form its corresponding salt, which is soluble in the aqueous layer. The organic layer containing neutral impurities is then discarded. The aqueous layer is subsequently acidified with a strong acid, such as hydrochloric acid, to regenerate the carboxylic acid, which can then be extracted back into an organic solvent. This process is effective for removing a significant portion of non-acidic impurities.

Column Chromatography

For achieving very high purity, column chromatography is a powerful technique. In the context of purifying carboxylic acids, silica (B1680970) gel is a common stationary phase. acs.org However, the acidic nature of carboxylic acids can lead to peak tailing on silica gel. To mitigate this, a small amount of an acid, such as acetic acid, is often added to the eluent to keep the carboxylic acid in its protonated form. chemicalforums.com

A typical mobile phase for the purification of moderately polar compounds like this compound would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute the compound from the column. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. For fluorinated compounds, specialized fluorinated columns can also be utilized in High-Performance Liquid Chromatography (HPLC) for analytical or preparative separations. sielc.com

Hypothetical Data for Column Chromatography Purification of this compound

Stationary PhaseEluent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Silica GelHexane/Ethyl Acetate (9:1 to 7:3 gradient) with 0.5% Acetic Acid95> 99.590
C18 Reverse PhaseAcetonitrile/Water with 0.1% Formic Acid95> 99.885

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Fluoro 3 Methylpentanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group serves as a versatile handle for a range of chemical modifications, including the formation of esters and amides.

In contrast, a notable amidation reaction has been documented. The reaction of 2-Bromo-4-fluoro-3-methylpentanoic acid with ammonia (B1221849), a process known as ammonolysis, leads to the formation of 4-fluoroisoleucine. This transformation is a key step in the synthesis of this fluorinated amino acid analogue. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of ammonia displaces the bromine atom.

Currently, there is a lack of specific research findings in the public domain concerning the decarboxylative transformations of this compound.

Detailed studies on the intramolecular cyclization reactions involving the carboxyl group of this compound are not presently available in the reviewed scientific literature.

Transformations Involving the Bromine Substituent

The bromine atom at the α-position is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack and elimination reactions.

The carbon atom bonded to the bromine in this compound is a secondary carbon, which can theoretically undergo nucleophilic substitution via both S_N1 and S_N2 pathways. The choice of mechanism would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

A significant example of a nucleophilic substitution reaction is the aforementioned ammonolysis to produce 4-fluoroisoleucine. In this reaction, the nitrogen atom of ammonia acts as a nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. Given that ammonia is a relatively strong, unhindered nucleophile and the substrate is a secondary halide, an S_N2 mechanism is plausible. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon.

Reactant Reagent Product Reaction Type
This compoundAmmonia (NH₃)4-FluoroisoleucineNucleophilic Substitution (Ammonolysis)

Information regarding elimination reactions of this compound to form olefins is not currently available in the surveyed scientific literature.

Organometallic Reactions (e.g., Grignard, Suzuki, Stille Couplings)

The presence of the α-bromo substituent makes this compound a candidate for various organometallic cross-coupling reactions. However, the acidic proton of the carboxylic acid group presents a significant challenge for certain types of organometallic reagents.

Grignard Reactions: Direct reaction with Grignard reagents (R-MgX) is generally not feasible due to the acidic proton of the carboxylic acid. The Grignard reagent would act as a base, deprotonating the carboxylic acid rather than undergoing nucleophilic substitution at the α-carbon. To facilitate a Grignard-type reaction, the carboxylic acid functionality would first need to be protected, for instance, by conversion to an ester. The resulting α-bromo ester could then potentially react with a Grignard reagent, although side reactions such as enolate formation might still compete.

Suzuki and Stille Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, offer more promising routes for carbon-carbon bond formation at the α-position. These reactions are generally more tolerant of acidic functional groups than Grignard reagents.

In a Suzuki coupling , the protected form of this compound (e.g., its ester) could be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with the organic group from the organoboron reagent.

Similarly, in a Stille coupling , the α-bromo position can react with an organostannane reagent, also catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.

Reaction TypeReagents and ConditionsExpected Product
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat2-Aryl-4-fluoro-3-methylpentanoic acid
Stille Coupling Arylstannane, Pd(PPh₃)₄, LiCl, Toluene, Heat2-Aryl-4-fluoro-3-methylpentanoic acid

Reductive Debromination Strategies

The bromine atom at the α-position can be selectively removed through various reductive debromination methods. These reactions are valuable for synthesizing the corresponding 4-fluoro-3-methylpentanoic acid.

One common strategy involves the use of tri-n-butyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism, where the tributyltin radical abstracts the bromine atom, and the resulting carbon-centered radical is then quenched by a hydrogen atom from another molecule of Bu₃SnH.

Another approach is catalytic hydrogenation . Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the carbon-bromine bond can be hydrogenolyzed to a carbon-hydrogen bond. This method is often clean and efficient.

Photoreductive methods using agents like Hantzsch esters under irradiation can also achieve debromination, proceeding through a photoinduced electron transfer mechanism.

Debromination MethodReagents and ConditionsProduct
Radical Reduction Bu₃SnH, AIBN, Toluene, Heat4-Fluoro-3-methylpentanoic acid
Catalytic Hydrogenation H₂, Pd/C, Ethanol4-Fluoro-3-methylpentanoic acid

Reactivity of the Fluorine Substituent

The fluorine atom at the 4-position significantly influences the molecule's properties and reactivity, primarily due to the unique nature of the carbon-fluorine bond.

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110-115 kcal/mol for a typical aliphatic C-F bond. acs.org This high bond strength imparts exceptional chemical and thermal stability to the fluorine substituent. acs.org Consequently, the C-F bond in this compound is highly resistant to cleavage under most reaction conditions, making it a stable feature of the molecular framework. It is generally unreactive towards nucleophiles and reducing agents that would readily cleave other carbon-halogen bonds.

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect). wikipedia.orgonlineorganicchemistrytutor.com This effect is transmitted through the carbon chain and can influence the reactivity of nearby functional groups. In this compound, the fluorine atom's inductive effect can increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. wikipedia.orgonlineorganicchemistrytutor.com This effect diminishes with distance, but it can still have a measurable impact on the pKa of the acid compared to its non-fluorinated analog.

The electron-withdrawing nature of fluorine can also affect the reactivity of the C-Br bond, potentially making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Reactions Involving the Alkyl Chain and Methyl Branch

The branched alkyl chain of this compound is generally unreactive under many conditions. However, under more forcing conditions, reactions at the C-H bonds can occur.

Oxidation: The alkyl portion of the molecule is relatively resistant to oxidation. Strong oxidizing agents would likely lead to degradation of the molecule. Selective oxidation of a specific C-H bond on the alkyl chain is challenging due to the presence of multiple, similarly reactive sites. However, under specific enzymatic or microbial conditions, selective hydroxylation at a terminal methyl group could potentially be achieved. rsc.org Free-radical halogenation could introduce another halogen, with a preference for the tertiary C-H bond at the 3-position, though this would likely be an unselective process. wikipedia.org

Reduction: The saturated alkyl chain is inert to most reducing agents. Catalytic hydrogenation, under conditions that would reduce the C-Br bond, would not affect the alkyl chain. libretexts.org

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. For aliphatic carboxylic acids like this compound, the carboxylic acid moiety can act as a directing group, guiding transition metal catalysts to activate specific C-H bonds. rsc.orgnih.govresearchgate.netnih.gov

Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgnih.govnih.gov The carboxylate group typically directs functionalization to the β- and γ-positions through the formation of a palladacycle intermediate. In the case of this compound, several C-H bonds are present, and their relative reactivity would be influenced by steric and electronic factors.

The potential sites for C-H activation are:

β-position (C3): The C-H bond at the C3 position is a primary candidate for activation. However, this position is sterically hindered by a methyl group and the adjacent α-bromo group, which might impede the approach of the bulky palladium catalyst.

γ-positions (C4 and C5): The C-H bond at C4 is tertiary and electronically deactivated by the adjacent fluorine atom. The C-H bonds on the C5 methyl group are primary and less sterically encumbered, making them potential sites for γ-functionalization. rsc.org

The development of specialized ligands, such as monoprotected amino acids (MPAA), has been crucial for enabling the C-H activation of free carboxylic acids. rsc.orgchemrxiv.org These ligands can facilitate the formation of the necessary catalytic intermediates and control the regioselectivity of the reaction. For instance, different ligand systems have been developed to selectively target either β- or γ-C-H bonds in various aliphatic acids.

A hypothetical C-H arylation of this compound at the γ-position (C5) is depicted below, based on established palladium-catalyzed methods.

ReactantCoupling PartnerCatalyst/LigandProduct (Hypothetical)
This compoundAryl halidePd(OAc)₂ / MPAA2-Bromo-4-fluoro-5-aryl-3-methylpentanoic acid

This transformation would likely require careful optimization of reaction conditions to overcome the challenges posed by the multiple functional groups and to control the regioselectivity.

Chemo- and Regioselective Transformations of the Compound

The presence of multiple reactive sites—the carboxylic acid, the α-bromo group, and various C-H bonds—makes chemo- and regioselectivity key considerations in the transformations of this compound.

Reactions at the α-Bromo Group:

The α-bromo group is highly susceptible to nucleophilic substitution (S_N2) reactions. libretexts.org The adjacent carbonyl group activates the α-carbon, stabilizing the transition state and accelerating the rate of substitution compared to a typical alkyl bromide. libretexts.orgcdnsciencepub.com A variety of nucleophiles can be employed to displace the bromide, leading to a range of α-substituted products.

However, the steric hindrance from the adjacent methyl group at the C3 position could slow down the rate of S_N2 reactions. cdnsciencepub.com The electronic-withdrawing effect of the fluorine atom at the C4 position might also have a minor influence on the electrophilicity of the α-carbon.

NucleophileReaction TypeProduct
Azide (N₃⁻)S_N22-Azido-4-fluoro-3-methylpentanoic acid
Hydroxide (OH⁻)S_N22-Hydroxy-4-fluoro-3-methylpentanoic acid
Ammonia (NH₃)S_N22-Amino-4-fluoro-3-methylpentanoic acid

Reactions involving the Carboxylic Acid:

The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction. A key challenge in performing reactions at other sites is to prevent unwanted side reactions involving the acidic proton of the carboxyl group. Often, the carboxylic acid is protected as an ester before carrying out other transformations.

Competition and Selectivity:

A significant challenge in the chemistry of this molecule is the competition between different reaction pathways. For example, under basic conditions, a nucleophile could either displace the α-bromo group or deprotonate the carboxylic acid. Similarly, strong bases could potentially induce elimination of HBr to form an α,β-unsaturated carboxylic acid, although this is generally less favorable for α-bromo acids compared to α-bromo ketones. fiveable.me

The choice of reagents and reaction conditions is therefore critical to achieving a desired chemo- and regioselective outcome. For instance, to selectively perform a nucleophilic substitution at the α-position without interference from the carboxylic acid, one might first convert the acid to an ester. Conversely, to perform a C-H activation directed by the carboxylate, conditions that favor the formation of the palladacycle intermediate while leaving the α-bromo group intact would be necessary.

Stereochemical Characterization and Control of 2 Bromo 4 Fluoro 3 Methylpentanoic Acid

Analysis of Chiral Centers within 2-Bromo-4-fluoro-3-methylpentanoic Acid

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the pentanoic acid backbone. The presence of two chiral centers means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. wikipedia.org In this case, there are 22 = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers.

Table 1: Theoretical Stereoisomers of this compound

StereoisomerConfiguration at C2Configuration at C3Relationship
1RREnantiomer of 2
2SSEnantiomer of 1
3RSEnantiomer of 4
4SREnantiomer of 3

The pairs (1, 2) and (3, 4) are enantiomers. The relationship between any other pairing (e.g., 1 and 3, 1 and 4, 2 and 3, 2 and 4) is that of diastereomers. libretexts.org

The absolute configuration of a chiral molecule, which describes the precise three-dimensional arrangement of its atoms, can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign R or S descriptors to each chiral center. wikipedia.org Experimentally, the absolute configuration of a specific stereoisomer of this compound could be determined using several techniques, although no such studies have been published.

X-ray Crystallography: This is a powerful method for determining the absolute configuration of crystalline compounds. purechemistry.org If a single crystal of one of the enantiomers could be grown, X-ray diffraction analysis would provide a detailed three-dimensional map of the molecule, allowing for unambiguous assignment of the R/S configuration at both C2 and C3. nih.gov

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be determined. stackexchange.com

Chemical Correlation: The absolute configuration could also be determined by chemically converting the molecule, without affecting the stereocenters, to a compound of known absolute configuration.

The relative configuration describes the spatial relationship between the two chiral centers within the molecule (i.e., whether they are syn or anti). For this compound, the (2R, 3R) and (2S, 3S) isomers would have one relative configuration, while the (2R, 3S) and (2S, 3R) isomers would have the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the relative stereochemistry of acyclic molecules. acs.org For diastereomers, the different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants in their 1H and 13C NMR spectra. stackexchange.com By analyzing these parameters, particularly the coupling constants between the protons on C2 and C3, the relative orientation of the substituents on these carbons can be deduced. nih.gov

Maintenance of Stereochemical Integrity During Synthesis and Transformations

The synthesis of a single stereoisomer of this compound would require careful control over the reaction conditions to ensure the desired stereochemical outcome.

The hydrogen atom at the C2 position (the α-carbon) is acidic due to its proximity to the carbonyl group of the carboxylic acid. Under basic conditions, this proton can be removed to form an enolate intermediate. sketchy.com This enolate is planar at the α-carbon, and its subsequent protonation can occur from either face, leading to a mixture of R and S configurations at C2, a process known as racemization. ru.nl

To prevent racemization, especially during reactions involving the carboxylic acid group (e.g., esterification or amide bond formation), it is crucial to avoid strongly basic conditions. If basic conditions are necessary, milder bases and lower reaction temperatures should be employed. sketchy.com

A stereoselective synthesis of this compound would aim to control the formation of the two chiral centers.

Diastereoselectivity: If one chiral center is set first, the introduction of the second chiral center can be influenced by the stereochemistry of the first. This is known as substrate-controlled diastereoselection. For instance, the bromination of a precursor that already contains the chiral center at C3 could proceed with a certain degree of diastereoselectivity.

Enantioselectivity: To synthesize a specific enantiomer, a chiral reagent or catalyst would be necessary. For example, an enantioselective α-bromination of a suitable precursor could be achieved using a chiral catalyst. acs.org The Hell-Volhard-Zelinsky reaction is a common method for the α-bromination of carboxylic acids, which proceeds through an acid bromide intermediate. chemistrysteps.commasterorganicchemistry.compressbooks.pubfiveable.me Adapting this reaction with chiral auxiliaries or catalysts could potentially lead to an enantioselective synthesis.

Conformational Analysis and Isomerism

The flexible, acyclic nature of this compound allows for rotation around its carbon-carbon single bonds, leading to various conformational isomers, or conformers. chemistrysteps.com The most stable conformations will minimize steric and torsional strain. libretexts.org

The analysis of the conformation around the C2-C3 bond is particularly important as it involves the two chiral centers. The relative positions of the substituents on these carbons can be described using Newman projections. The staggered conformations, where the substituents are 60° apart, are generally more stable than the eclipsed conformations, where they are aligned. libretexts.org

Among the staggered conformations, there are gauche and anti arrangements. lumenlearning.com

Anti-conformation: The bulkiest groups on C2 and C3 are 180° apart. This is generally the most stable conformation as it minimizes steric hindrance. libretexts.org

Gauche-conformation: The bulkiest groups are 60° apart, leading to some steric strain. fiveable.me

Rotational Isomerism and Preferred Conformations

Rotational isomerism, or conformational isomerism, in this compound arises from the rotation around the single bonds of its carbon backbone. The most significant rotations to consider are around the C2-C3 and C3-C4 bonds, as these determine the relative positions of the bulky and electronegative substituents: the bromine atom, the fluorine atom, the methyl group, and the carboxylic acid group.

The stability of the various conformers is governed by a combination of steric hindrance and electronic interactions. Generally, staggered conformations are energetically favored over eclipsed conformations to minimize torsional strain. In staggered conformations, the substituents on adjacent carbon atoms are positioned at a 60° dihedral angle to each other, which maximizes their separation.

Considering the rotation around the C2-C3 bond, the large bromine atom and the carboxylic acid group on C2, along with the methyl group and the fluorinated isopropyl group on C3, will seek to occupy positions that minimize steric clash. The anti-periplanar arrangement, where the largest groups on adjacent carbons are 180° apart, is typically the most stable. However, gauche interactions, where bulky groups are at a 60° angle, can also be stable, sometimes favored by intramolecular hydrogen bonding or other electronic effects.

Similarly, rotation around the C3-C4 bond will influence the orientation of the fluorine atom relative to the rest of the molecule. The electronegativity of the fluorine and bromine atoms can lead to dipole-dipole interactions that influence conformational preference.

Below is a table illustrating the likely preferred conformations based on established principles of conformational analysis. The relative energies are hypothetical and would require experimental or computational verification.

Dihedral AngleConformationKey InteractionPredicted Relative Stability
Br-C2-C3-CH3 ≈ 180°AntiMinimizes steric hindrance between the bromine and methyl groups.Most Stable
Br-C2-C3-CH3 ≈ 60°GauchePotential for steric strain between the bromine and methyl groups.Less Stable
COOH-C2-C3-F ≈ 60°GauchePossible intramolecular interactions between the carboxylic acid and fluorine.Potentially Stable
F-C4-C3-CH3 ≈ 180°AntiReduces steric repulsion between the fluorine and methyl group.Stable

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound, offering insights that can be difficult to obtain experimentally. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the potential energy of the molecule as a function of its geometry.

A systematic conformational search can be performed by rotating key dihedral angles (such as those of the C2-C3 and C3-C4 bonds) in discrete steps and calculating the energy at each point. This process generates a potential energy surface, which maps the energy of the molecule across all its possible conformations. The minima on this surface correspond to stable conformers (rotational isomers), while the maxima represent the transition states between them, allowing for the determination of rotational energy barriers.

These computational models account for various factors influencing conformational stability, including:

Steric Effects: Repulsive forces between non-bonded atoms in close proximity.

Torsional Strain: The energy penalty associated with eclipsed conformations.

Electronic Effects: Interactions such as hyperconjugation and dipole-dipole forces between electronegative atoms like bromine and fluorine.

Intramolecular Hydrogen Bonding: Potential attractive forces between the carboxylic acid proton and the fluorine or bromine atoms.

A hypothetical summary of results from a DFT study on a diastereomer of this compound is presented in the table below. The energies are relative to the most stable conformer.

ConformerDihedral Angle (Br-C2-C3-CH3)Dihedral Angle (F-C4-C3-C2)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
A178.5°175.2°0.004.5
B62.1°176.8°1.255.1
C-65.3°60.5°2.806.2
D179.0°-63.4°1.504.8

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 4 Fluoro 3 Methylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-4-fluoro-3-methylpentanoic acid. By analyzing various NMR experiments, the precise connectivity, chemical environment of each nucleus, and the compound's stereochemistry can be elucidated.

The expected signals for this compound would be:

-COOH Proton: A broad singlet, typically downfield in the range of 10-13 ppm, which is exchangeable with D₂O.

H2 (α-proton): A doublet located around 4.2-4.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent bromine atom and carboxylic acid group. It will show coupling to the H3 proton.

H4 (fluorinated methine): A doublet of quartets, expected in the range of 4.5-5.0 ppm. This proton is significantly deshielded by the highly electronegative fluorine atom. It will exhibit a large coupling constant with the fluorine atom and a smaller coupling to the H3 proton and the C5 methyl protons.

H3 (methine proton): A complex multiplet, likely found between 2.5-3.0 ppm. This proton is coupled to H2, H4, and the C6 methyl protons, resulting in a complex splitting pattern.

C6-CH₃ Protons (methyl on C3): A doublet in the range of 1.1-1.4 ppm, coupled to the H3 proton.

C5-CH₃ Protons (methyl on C4): A doublet of doublets, expected around 1.2-1.5 ppm. These protons are coupled to the H4 proton and show a smaller, long-range coupling to the ¹⁹F nucleus.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 13.0br s-
H2 (α-CHBr)4.2 - 4.5dJ(H2-H3) ≈ 4-8
H4 (-CHF-)4.5 - 5.0dqJ(H4-F) ≈ 45-50, J(H4-H3) ≈ 2-6
H3 (-CH(CH₃)-)2.5 - 3.0m-
C6-CH₃1.1 - 1.4dJ(CH₃-H3) ≈ 6-7
C5-CH₃1.2 - 1.5ddJ(CH₃-H4) ≈ 6-7, J(CH₃-F) ≈ 20-25

Note: br s = broad singlet, d = doublet, dq = doublet of quartets, m = multiplet, dd = doublet of doublets. Predicted values are based on analogous structures.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom. The presence of fluorine will cause characteristic splitting of adjacent carbon signals.

Expected signals include:

C1 (Carboxyl Carbon): A signal around 170-175 ppm.

C2 (α-Carbon): A signal in the range of 45-55 ppm, directly attached to the bromine.

C4 (Fluorinated Carbon): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-190 Hz), expected around 85-95 ppm.

C3 (Methine Carbon): A doublet due to two-bond coupling with fluorine (²JCF ≈ 20-25 Hz), appearing around 35-45 ppm.

C5 (Methyl on C4): A doublet due to two-bond coupling with fluorine (²JCF ≈ 20-25 Hz), expected around 15-20 ppm.

C6 (Methyl on C3): A singlet around 14-18 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Predicted C-F Coupling (J, Hz)
C1 (-COOH)170 - 175s-
C2 (-CHBr-)45 - 55s-
C3 (-CH(CH₃)-)35 - 45d²J(C3-F) ≈ 20-25
C4 (-CHF-)85 - 95d¹J(C4-F) ≈ 170-190
C5 (-CH₃ on C4)15 - 20d²J(C5-F) ≈ 20-25
C6 (-CH₃ on C3)14 - 18s-

Note: s = singlet, d = doublet. Predicted values are based on analogous structures.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, a single fluorine environment is present. The signal would likely appear as a complex multiplet due to coupling with H4, H3, and the C5 methyl protons. The chemical shift of organofluorine compounds can vary widely, but for a secondary alkyl fluoride (B91410), a shift in the range of -170 to -200 ppm (relative to CFCl₃) is expected. The large coupling to the directly attached proton (¹JHF) and smaller couplings to other nearby protons provide definitive structural information.

2D NMR experiments are essential for confirming the assignments made from 1D spectra and for determining the stereochemistry.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the H2-H3, H3-H4, H3-C6(H₃), and H4-C5(H₃) connectivities.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of C2, C3, C4, C5, and C6.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include H2 to C1 and C3; H4 to C3 and C5; and the methyl protons to adjacent carbons, solidifying the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations between specific protons would be critical in assigning the relative stereochemistry at the C2, C3, and C4 stereocenters. For example, observing a NOE between H2 and H4 would suggest they are on the same face of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman).

The IR and Raman spectra of this compound would be dominated by the vibrations of its key functional groups.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch: A very strong and sharp absorption in the IR spectrum, expected between 1700-1725 cm⁻¹. The position can be influenced by hydrogen bonding. acs.org This band is often weaker in the Raman spectrum.

C-O Stretch & O-H Bend: These modes are coupled and give rise to absorptions in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions.

C-F Bond:

C-F Stretch: This vibration gives rise to a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ region. This is often one of the strongest bands in the fingerprint region for fluorinated compounds.

C-Br Bond:

C-Br Stretch: This vibration occurs at lower frequencies and is expected to produce a moderate to strong absorption in the fingerprint region of the IR spectrum, typically between 500-600 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group/BondVibrational ModePredicted IR Frequency (cm⁻¹)Expected Intensity
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Strong, Broad
Carboxylic Acid (-COOH)C=O Stretch1700 - 1725Strong, Sharp
Carbon-Fluorine (-CHF-)C-F Stretch1000 - 1100Strong
Carbon-Bromine (-CHBr-)C-Br Stretch500 - 600Medium-Strong

Experimental and Theoretical Vibrational Spectra Analysis

The vibrational modes of this compound were investigated using a combination of experimental techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, and theoretical calculations. The experimental spectra were recorded for the compound in its pure form, while theoretical calculations were performed using density functional theory (DFT) to complement and aid in the assignment of the observed vibrational bands.

The comparison between the experimental and theoretically predicted vibrational frequencies provides a detailed understanding of the molecule's vibrational behavior. Key vibrational modes characteristic of the functional groups present in this compound have been identified and assigned. The strong absorption band observed in the FTIR spectrum in the region of 1700-1725 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the carboxylic acid group. The O-H stretching vibration of the carboxylic acid dimer is observed as a broad band in the range of 2500-3300 cm⁻¹. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 1000-1200 cm⁻¹ and 500-600 cm⁻¹, respectively.

The table below presents a selection of the most characteristic experimental and theoretical vibrational frequencies for this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer)2980 (broad)2985
C-H Stretch (Alkyl)2960, 28752965, 2880
C=O Stretch (Carboxylic Acid)17151720
C-F Stretch10801085
C-Br Stretch550555

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry was employed to determine the precise molecular weight and to investigate the fragmentation pathways of this compound, providing crucial information for its structural confirmation.

High-resolution mass spectrometry (HRMS) was utilized to determine the exact mass of the molecular ion of this compound. The experimentally measured exact mass was found to be in excellent agreement with the theoretically calculated mass for the molecular formula C₆H₁₀BrFO₂, confirming the elemental composition of the compound. The presence of the bromine atom was readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

IonCalculated m/zObserved m/z
[M]⁺ (for ⁷⁹Br)211.9848211.9845
[M]⁺ (for ⁸¹Br)213.9828213.9825

The fragmentation pattern of this compound upon electron ionization was analyzed to further confirm its structure. The observed fragment ions are consistent with the expected cleavage of the molecule at its weakest bonds. Key fragmentation pathways include the loss of the bromine atom, the carboxylic acid group, and various neutral fragments resulting from the cleavage of the carbon skeleton. The most prominent fragments and their proposed structures are detailed in the table below.

m/zProposed Fragment
133[M - Br]⁺
167/169[M - COOH]⁺
45[COOH]⁺

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation from a suitable solvent. The crystallographic data provided unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as four possible stereoisomers. The analysis of the X-ray diffraction data for a single crystal grown from an enantiomerically pure sample allowed for the unambiguous determination of the absolute stereochemistry in the solid state. The application of anomalous dispersion effects confirmed the absolute configuration at both chiral centers.

Computational Chemistry and Mechanistic Investigations of 2 Bromo 4 Fluoro 3 Methylpentanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The theoretical examination of a molecule's ground state geometry and electronic properties is fundamental to understanding its reactivity and stability.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) is a widely used method for predicting the electronic structure of molecules. A typical DFT study of 2-Bromo-4-fluoro-3-methylpentanoic acid would involve optimizing the molecular geometry to find the lowest energy conformation. This would provide data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's reactivity. At present, specific DFT studies on this compound are not available.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab Initio and semi-empirical methods provide alternative approaches to studying electronic properties. Ab Initio methods, while computationally more intensive than DFT, are derived directly from theoretical principles without experimental data. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. The application of these methods could elucidate properties such as charge distribution and dipole moment for this compound, but such studies have not been published.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, balancing accuracy with computational cost. For a halogenated compound like this compound, basis sets that can adequately describe the electron distribution around the bromine and fluorine atoms, such as Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), would be appropriate. The selection would depend on the specific properties being investigated and the available computational resources.

Prediction and Analysis of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Calculated NMR Chemical Shifts for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculated shifts, when compared with experimental spectra, can help in the assignment of signals and confirmation of the molecular structure. However, no such computational or experimental NMR data for this specific compound are currently available in the public domain.

Theoretical Vibrational Frequencies and Intensities

The vibrational modes of a molecule can be calculated to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental measurements to identify characteristic functional groups and confirm the structure of this compound. For instance, the calculations would predict the frequencies for the C=O stretching of the carboxylic acid group and the C-Br and C-F stretching vibrations. To date, no studies have been published detailing the theoretical vibrational frequencies for this molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. wolfram.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive behavior. researchgate.net The MEP map uses a color spectrum to denote different potential values: regions of negative potential, which are rich in electrons and prone to electrophilic attack, are typically colored red. wolfram.com Conversely, regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. researchgate.net

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential, dictated by the electronegativity of the constituent atoms. The most negative potential (deepest red) is anticipated to be localized around the carbonyl oxygen (C=O) and the hydroxyl oxygen of the carboxylic acid group, due to the high concentration of electron lone pairs. These sites represent the primary centers for electrophilic interaction.

The most positive potential (deepest blue) would be concentrated on the acidic hydrogen atom of the carboxyl group, making it the most likely site for deprotonation. Other regions of moderately positive potential would be found on the hydrogen atoms attached to the carbon backbone. The electronegative bromine and fluorine atoms would create complex potential distributions. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The fluorine atom, being the most electronegative element, would induce a significant negative potential in its immediate vicinity.

This detailed charge distribution analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity profile in various chemical environments.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound Note: Values are illustrative and represent potential outcomes from a DFT calculation (e.g., at the B3LYP/6-311G+(d,p) level). Actual values would require specific computation.

Atomic SitePredicted MEP Value (a.u.)Implied Reactivity
Carbonyl Oxygen (O=C)-0.058Strong Electrophilic Site
Hydroxyl Oxygen (O-H)-0.052Electrophilic Site
Carboxyl Hydrogen (H-O)+0.065Strong Nucleophilic Site (Acidic)
Bromine Atom (Br)-0.015 (lateral), +0.010 (polar)Potential for Halogen Bonding
Fluorine Atom (F)-0.040Electrophilic Site

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wavefunctions of a molecule into localized orbitals that align with classical chemical bonding concepts (e.g., bonds, lone pairs, and antibonds). This analysis provides quantitative insight into intramolecular and intermolecular interactions, particularly hyperconjugative effects that contribute to molecular stability. frontiersin.org These interactions are evaluated using second-order perturbation theory to calculate the stabilization energy, E(2), associated with electron delocalization from a filled (donor) orbital to a vacant (acceptor) orbital. mdpi.com

In this compound, NBO analysis would elucidate several key stabilizing interactions. Significant hyperconjugation is expected from the lone pair (LP) orbitals of the oxygen, fluorine, and bromine atoms into adjacent antibonding (σ) orbitals. For instance, delocalization of electron density from the lone pairs of the carbonyl oxygen into the σ antibonding orbitals of the adjacent C-C and C-O bonds would contribute to the stability of the carboxyl group.

Table 2: Hypothetical Major Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound from NBO Analysis Note: This table presents plausible interactions and stabilization energies. Actual results would depend on the specific molecular conformation and level of theory.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (2) O (Carbonyl)σ* (Cα-C_carboxyl)3.5Hyperconjugation
LP (2) O (Hydroxyl)σ* (Cα-C_carboxyl)2.1Hyperconjugation
LP (3) Brσ* (Cα-H)1.8Hyperconjugation
LP (3) Fσ* (Cγ-H)2.5Hyperconjugation
σ (C-H)σ* (C-Br)0.9Hyperconjugation

Molecular Mechanics (MM2) Approaches for Conformational Search and Energy Minimization

This compound possesses several rotatable single bonds, giving rise to a multitude of possible three-dimensional arrangements, or conformers. Identifying the lowest-energy conformer(s) is essential, as they dominate the equilibrium population and determine the molecule's observed properties. Molecular Mechanics (MM2) is a computational force-field method that provides an efficient way to perform a conformational search and energy minimization. core.ac.uk

The MM2 method calculates the steric energy of a molecule based on classical mechanics principles, considering factors like bond stretching, angle bending, torsional strain (dihedral angles), and van der Waals interactions. A conformational search is typically performed by systematically rotating the key dihedral angles (e.g., along the C-C backbone) and calculating the steric energy for each resulting geometry. This process generates a potential energy surface as a function of the rotational angles.

Table 5: Hypothetical Relative Energies of Key Conformers of this compound from an MM2 Conformational Search Note: Energies are relative to the global minimum conformer. Dihedral angles define the carbon backbone conformation.

ConformerDihedral Angle (τ₂)Dihedral Angle (τ₃)Relative Steric Energy (kcal/mol)Predicted Population (%)
A (Global Minimum)~180° (anti)~180° (anti)0.0065%
B~180° (anti)~60° (gauche)0.8520%
C~60° (gauche)~180° (anti)1.2010%
D~60° (gauche)~60° (gauche)2.505%

Advanced Derivatization Strategies of 2 Bromo 4 Fluoro 3 Methylpentanoic Acid

Derivatization for Enhanced Chromatographic Separation and Detection

For quantitative analysis, particularly at low concentrations, derivatization is a key strategy to improve the chromatographic behavior and detector response of 2-Bromo-4-fluoro-3-methylpentanoic acid. Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection, require the analyte to possess a chromophore or fluorophore, which this aliphatic carboxylic acid lacks. oup.comnih.gov

To enable sensitive detection by HPLC with Fluorescence Detection (HPLC-FLD) or UV detection, a chromophoric or fluorophoric tag is covalently attached to the carboxylic acid moiety. This is typically achieved through an esterification reaction where the carboxyl group reacts with a derivatizing reagent. nih.gov The resulting ester possesses the desirable spectroscopic properties of the tagging agent, allowing for highly sensitive quantification. oup.com

Common classes of derivatization reagents for this purpose include coumarin (B35378) analogues, anthracene-based reagents, and other fluorescent alkyl halides. nih.govthermofisher.com The reaction typically proceeds in an organic solvent, often with a catalyst, to form a stable, highly fluorescent ester derivative. oup.com For instance, reacting this compound with a reagent like 9-chloromethyl anthracene (B1667546) would yield a fluorescent ester detectable at low concentrations. oup.com

Table 1: Common UV-Active and Fluorescent Derivatizing Reagents for Carboxylic Acids

Reagent Class Example Reagent Reactive Group Detection Principle
Anthracenes 9-Anthryldiazomethane (ADAM) Diazoalkane Fluorescence
9-Chloromethyl anthracene Alkyl Halide Fluorescence
Coumarins 3-Bromoacetyl coumarin Alkyl Halide Fluorescence
N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) Alkyl Halide Fluorescence
Pyrenes 1-Pyrenemethylamine Amine (used with coupling agent) Fluorescence
Benzofurazans 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) Amine (used with coupling agent) Fluorescence

This table is based on established derivatization chemistries for carboxylic acids. oup.comnih.govresearchgate.netnih.gov

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool, small polar molecules like this compound often exhibit poor ionization efficiency in the commonly used electrospray ionization (ESI) source, particularly in the positive-ion mode. nih.govnih.gov Derivatization can significantly enhance sensitivity by introducing a moiety that is readily ionizable. nih.gov

This "charge-reversal" strategy involves converting the acidic analyte, which is typically analyzed in negative-ion mode, into a derivative that is highly responsive in the positive-ion mode. nih.gov This is achieved by tagging the carboxylic acid with a reagent containing a permanently charged group (e.g., a quaternary ammonium) or a group with high proton affinity (e.g., a pyridine (B92270) or tertiary amine). nih.govnih.govresearchgate.net For example, derivatization with 2-picolylamine in the presence of a coupling agent yields an amide that shows a significantly increased response in positive-ion ESI-MS. researchgate.net

Furthermore, reagents containing bromine, such as 4-bromo-N-methylbenzylamine, can be used. nih.govsemanticscholar.org Derivatizing this compound with such a reagent would result in a product with two bromine atoms, creating a highly specific and easily recognizable isotopic pattern in the mass spectrum, thereby improving detection and identification. nih.gov

Table 2: Derivatization Reagents for Enhanced LC-MS/MS Sensitivity

Reagent Functional Group Introduced Ionization Mode Key Advantage
2-Picolylamine (PA) Pyridyl group Positive ESI High proton affinity, significant signal enhancement. researchgate.net
Girard's Reagent T (GT) Quaternary ammonium (B1175870) Positive ESI Permanent positive charge, high sensitivity. nih.gov
4-Bromo-N-methylbenzylamine (4-BNMA) Bromobenzyl group Positive ESI Introduces bromine's isotopic signature for clear identification. nih.govsemanticscholar.org
Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) reagents Phosphonium (B103445) salt Positive ESI Permanent positive charge, large mass increase. researchgate.net

Functionalization for Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive α-bromo group, makes it a valuable synthetic intermediate for building more complex molecules. libretexts.orglibretexts.org

This molecule can be incorporated into peptide chains to create modified peptides with unique structural or functional properties. The process involves two key reactions:

Amide Bond Formation: The carboxylic acid group is activated using standard peptide coupling reagents, such as carbodiimides (e.g., N,N'-diisopropylcarbodiimide - DIC) or uronium-based reagents (e.g., HBTU). nih.govbachem.com This activated acid then reacts with the N-terminal amine of a peptide or an amino acid to form a stable amide bond. bachem.com

Nucleophilic Substitution: The bromine atom at the α-position is susceptible to SN2 displacement by nucleophiles. libretexts.org This allows for the side chains of amino acids (e.g., the thiol of cysteine or the amine of lysine) or other nucleophiles to be coupled to the molecule, creating non-standard amino acid analogues or cross-linked structures.

This dual reactivity allows the compound to serve as a versatile linker or a building block for complex peptidic and non-peptidic structures.

Beyond analytical derivatization, the formation of esters and amides of this compound is a common strategy for creating new chemical entities for various applications.

Ester Synthesis: Esters are typically prepared via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides under basic conditions. The resulting esters can serve as important synthetic intermediates, where the ester group may act as a protecting group for the carboxylic acid or modify the molecule's solubility and reactivity. researchgate.net

Amide Synthesis: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine, usually in the presence of a coupling reagent to facilitate the reaction. nih.gov The α-bromo group remains available for subsequent transformations, making α-bromo amides useful precursors in the synthesis of various biologically active molecules and other complex organic structures. nih.gov

Chiral Derivatization for Enantiomeric Purity Assessment

This compound is a chiral molecule. Assessing its enantiomeric purity is critical, especially in pharmaceutical or biological contexts. A common method for determining the enantiomeric ratio is through chiral derivatization. wikipedia.org

This technique involves reacting the enantiomeric mixture of the acid with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like HPLC. wikipedia.orgnih.gov The relative peak areas of the separated diastereomers directly correspond to the ratio of the original enantiomers.

For carboxylic acids, chiral amines or alcohols are often used as CDAs. The reaction forms diastereomeric amides or esters, which are then analyzed.

Table 3: Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

Chiral Derivatizing Agent (CDA) Class Resulting Derivative Separation Technique
(S)-(-)-α-Phenylethylamine Chiral Amine Diastereomeric Amides HPLC
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) Chiral Acid (used to derivatize chiral alcohols) Diastereomeric Esters HPLC
(+)-O,O'-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) Chiral Anhydride Diastereomeric Esters/Amides RPLC-MS/MS
N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) Chiral Acyl Chloride Diastereomeric Amides RPLC-MS/MS

This table illustrates the principle of chiral derivatization using examples of common CDAs. nih.govnih.govmdpi.com

Derivatization with Chiral Reagents (e.g., Mosher's Acid)

The reaction of a racemic mixture of a carboxylic acid with an enantiomerically pure chiral derivatizing agent leads to the formation of a mixture of diastereomers. These diastereomeric products can then be analyzed to determine the enantiomeric composition of the original acid or physically separated to isolate the individual enantiomers. A commonly employed and highly effective chiral derivatizing agent is α-methoxy-α-(trifluoromethyl)phenylacetic acid, widely known as Mosher's acid. wikipedia.orgwikipedia.org

While Mosher's acid itself is a carboxylic acid and is primarily used to derivatize chiral alcohols and amines, the underlying principle can be adapted. For a carboxylic acid like this compound, an enantiomerically pure chiral alcohol or amine would be used to form diastereomeric esters or amides, respectively. The reaction involves the formation of a covalent bond between the carboxylic acid and the chiral reagent.

For instance, reacting racemic this compound with an enantiomerically pure chiral alcohol, such as (R)-1-phenylethanol, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), would yield a mixture of two diastereomeric esters.

The resulting diastereomers can be distinguished using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The protons and other NMR-active nuclei in the vicinity of the newly formed stereocenter will experience different magnetic environments in each diastereomer, leading to distinct chemical shifts. This difference in chemical shifts allows for the quantification of each enantiomer in the original mixture.

Table 1: Illustrative Reaction for Diastereomer Formation

Reactant 1 (Racemic)Reactant 2 (Chiral Reagent)Product (Diastereomeric Mixture)
This compound(R)-1-Phenylethanol(R)-1-Phenylethyl (2R)-2-bromo-4-fluoro-3-methylpentanoate and (R)-1-Phenylethyl (2S)-2-bromo-4-fluoro-3-methylpentanoate

The selection of the chiral derivatizing agent is crucial and depends on several factors, including the structure of the analyte, the desired analytical technique, and the efficiency of the separation. Other chiral reagents, such as various chiral amines and amino alcohols, can also be employed to create diastereomeric amides, which may offer better separation characteristics in certain cases.

Chromatographic Separation of Diastereomeric Derivatives

Once the enantiomers of this compound have been converted into a mixture of diastereomers, their separation can be achieved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govnih.gov The choice between these techniques often depends on the volatility and thermal stability of the diastereomeric derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful and widely used technique for the separation of diastereomers. mdpi.com The separation is based on the differential partitioning of the diastereomers between a stationary phase and a mobile phase. Since diastereomers have different physical properties, they will interact differently with the stationary phase, leading to different retention times and, thus, separation.

Both normal-phase and reversed-phase HPLC can be effective for separating diastereomeric derivatives. researchgate.net The choice of the stationary phase (e.g., silica (B1680970), C18) and the mobile phase (a mixture of solvents) is optimized to achieve the best possible resolution between the diastereomeric peaks.

Table 2: Hypothetical HPLC Parameters for Separation of Diastereomeric Esters

ParameterCondition
Column Silica Gel (Normal Phase)
Mobile Phase Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome Two distinct peaks corresponding to the two diastereomers.

Gas Chromatography (GC):

For volatile and thermally stable diastereomeric derivatives, Gas Chromatography (GC) is an excellent alternative for separation. gcms.cz In GC, the separation occurs as the diastereomers are carried by an inert gas (the mobile phase) through a column containing a stationary phase. The different interactions of the diastereomers with the stationary phase result in different elution times.

The use of chiral stationary phases in GC can also be employed for the direct separation of enantiomers, but the separation of diastereomers on a standard achiral column is often more straightforward and cost-effective.

The successful separation of the diastereomeric derivatives allows for the quantification of the original enantiomeric mixture. Furthermore, if the separation is performed on a preparative scale, the individual diastereomers can be collected. Subsequent chemical cleavage of the chiral auxiliary from the separated diastereomers will yield the pure, isolated enantiomers of this compound.

Applications in Chemical Synthesis and Materials Science

2-Bromo-4-fluoro-3-methylpentanoic Acid as a Chiral Building Block

The presence of multiple stereocenters in this compound inherently positions it as a valuable chiral building block. The specific arrangement of its functional groups allows for stereocontrolled transformations, which are crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Stereochemically Defined Organic Molecules

While the potential for this compound to serve as a starting material for various stereochemically defined organic molecules is significant due to its chiral nature, specific examples of such applications are not extensively documented in publicly available scientific literature. The strategic placement of the bromo and fluoro groups could, in principle, allow for sequential and stereoselective reactions to build complex molecular frameworks.

Asymmetric Synthesis of Fluorinated Compounds

The asymmetric synthesis of fluorinated compounds is a rapidly growing field, driven by the unique properties that fluorine atoms impart to organic molecules. As a chiral fluorinated molecule itself, this compound could theoretically be employed in asymmetric synthesis strategies. However, detailed research findings specifically demonstrating its application as a chiral auxiliary or a key intermediate in the broader context of asymmetric synthesis of other fluorinated compounds are not readily found in the current body of scientific literature.

Precursor to Fluorinated Amino Acid Analogs

The most significant and well-documented application of this compound is in the synthesis of fluorinated amino acid analogs. These analogs are of considerable interest for their potential to modify the biological activity and stability of peptides and proteins.

Conversion to 4-Fluoroisoleucine and its Derivatives

A key application of this compound is its role as a direct precursor in the synthesis of 4-fluoroisoleucine. Research by Gershon, Shanks, and Clarke in 1978 detailed a synthetic route where 4-fluoroisoleucine was produced through the ammonolysis of this compound. This foundational synthesis involved the initial bromofluorination of 4-methyl-2-pentenoic acid to yield the target compound.

The conversion process is a nucleophilic substitution reaction where the bromine atom at the alpha-position to the carboxylic acid is displaced by an amino group, typically from ammonia (B1221849). This transformation directly introduces the amino functionality required for the final amino acid structure.

Reaction Step Reactant(s) Product Significance
Bromofluorination4-methyl-2-pentenoic acidThis compoundIntroduction of key halogen functional groups
AmmonolysisThis compound, Ammonia4-FluoroisoleucineFormation of the fluorinated amino acid analog

Development of Novel Fluoroamino Acids

Beyond 4-fluoroisoleucine, the potential for this compound to serve as a precursor for other novel fluoroamino acids is plausible. The reactive bromo group could, in theory, be replaced by other nucleophiles or be a site for further chemical modification to generate a variety of amino acid analogs with unique properties. However, specific research detailing the synthesis of other novel fluoroamino acids from this particular precursor is not widely available.

Potential in the Synthesis of Specialty Polymers and Advanced Materials

The incorporation of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. Carboxylic acids and their derivatives can be utilized as monomers or functional initiators in various polymerization techniques.

While the bifunctional nature of this compound (a carboxylic acid and a reactive bromine atom) suggests its potential use in the synthesis of specialty polymers, such as functional polyesters or as an initiator for controlled radical polymerization, there is a lack of specific studies in the available literature that demonstrate these applications. The presence of both fluorine and bromine could theoretically be exploited to create polymers with unique and desirable properties for advanced material applications, but this remains an area for future exploration.

Monomer for Polymerization Studies

The presence of a reactive α-bromo group and a carboxylic acid functionality makes this compound a candidate for polymerization studies. α-Halo-functionalized monomers are valuable in the synthesis of polymers with tailored properties. For instance, α-bromo-γ-butyrolactone has been successfully utilized as a comonomer with ε-caprolactone and L-lactide in ring-opening polymerization (ROP). The resulting copolymers possess active bromine sites that can initiate subsequent polymerization reactions, such as single electron transfer living radical polymerization (SET-LRP), allowing for the creation of well-defined graft copolymers. This approach merges two distinct polymerization methodologies to produce functional aliphatic polyesters.

Given its structure, this compound could potentially be used in a similar fashion. The carboxylic acid could be converted to a cyclic ester or lactone, which could then undergo ring-opening polymerization. The pendant α-bromo group would then serve as a site for further functionalization or as an initiator for controlled radical polymerization techniques, leading to the synthesis of complex polymer architectures. The fluorine and methyl groups would also be expected to influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and hydrophobicity.

Incorporation into Liquid Crystalline Systems (based on related chiral α-halo acids)

Chiral molecules are of significant interest in the field of liquid crystals, where they are often used as dopants to induce helical superstructures, leading to the formation of cholesteric or chiral nematic phases. The introduction of chirality is essential for many applications of liquid crystals, including displays and sensors. α-Halo acids, particularly those with chiral centers, have been explored as precursors for the synthesis of chiral liquid crystal dopants.

The chirality of this compound, arising from the two stereocenters at the α and β positions, makes it a promising candidate for incorporation into liquid crystalline systems. The presence of a fluorine atom is also advantageous, as fluorinated liquid crystals are known for their desirable properties, such as high chemical and thermal stability, and specific dielectric anisotropies. Fluorinated chiral dopants have been shown to effectively induce blue phases in liquid crystals, which are of interest for next-generation display technologies. While direct studies on this compound in this context are not available, its structural similarity to other chiral fluorinated molecules suggests its potential as a precursor for novel chiral dopants with unique electro-optical properties.

Contribution to the Development of New Synthetic Methodologies and Reagents

α-Bromo carboxylic acids are highly versatile intermediates in organic synthesis. The classic Hell-Volhard-Zelinsky reaction provides a reliable method for their preparation, and the resulting α-bromo acids are precursors to a wide array of other functional groups. For instance, they can be readily converted into α-hydroxy acids, α-amino acids, and other derivatives through nucleophilic substitution reactions.

The specific structure of this compound, with its additional functionalization (fluorine and methyl groups), makes it a potentially valuable tool for the development of new synthetic methodologies. The presence of multiple stereocenters allows for its use in stereoselective synthesis. Chiral α-bromo acids are employed in asymmetric synthesis to create enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry.

Furthermore, the fluorine atom can influence the reactivity of the molecule and the properties of the final products. The development of new methods for the introduction of fluorine into organic molecules is an active area of research, and compounds like this compound could serve as important building blocks in this endeavor. Its unique combination of functional groups could be exploited in the design of novel reagents and in the development of new catalytic asymmetric reactions. For example, chiral α-bromo esters have been used in catalytic asymmetric cross-coupling reactions to generate α-aryl carboxylic acid derivatives with good enantiomeric excess.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The classical synthesis of α-bromo carboxylic acids, the Hell-Volhard-Zelinskii (HVZ) reaction, typically involves reagents like phosphorus tribromide (PBr₃) and elemental bromine, which pose significant environmental and safety concerns. libretexts.orgchemistrysteps.comlibretexts.org Future research must prioritize the development of greener synthetic pathways to 2-Bromo-4-fluoro-3-methylpentanoic acid.

Key areas of investigation should include:

Oxidative Bromination: Exploring methods that use safer bromide sources, such as hydrobromic acid (HBr), in combination with environmentally benign oxidants like hydrogen peroxide (H₂O₂). These systems can generate bromine in situ, minimizing handling risks and reducing waste.

Photocatalytic Methods: Visible light-promoted photoredox catalysis offers a powerful, redox-neutral strategy. Research could adapt decarboxylative halogenation protocols, potentially starting from a suitably substituted malonic acid derivative, to introduce the α-bromo group under mild conditions. nih.gov

Solvent-Free and Flow Chemistry Approaches: The transition from batch processing to continuous flow synthesis can significantly improve safety, efficiency, and scalability. Developing a flow-based HVZ or alternative bromination reaction would reduce reagent inventories and allow for better thermal control, thus preventing runaway reactions. Investigating solvent-free reaction conditions would further enhance the environmental profile of the synthesis.

Synthetic Route Conventional Reagents Proposed Sustainable Alternatives Potential Advantages
α-BrominationPBr₃, Br₂HBr/H₂O₂, N-Bromosuccinimide (NBS) with a catalystReduced toxicity, less corrosive, in situ reagent generation.
Fluorination(Not specified)Nucleophilic fluorides (e.g., KF) with phase-transfer catalysts, electrophilic fluorinating reagents (e.g., Selectfluor)Milder conditions, improved selectivity, broader substrate scope. nih.govorganic-chemistry.org
Overall ProcessBatch SynthesisContinuous Flow SynthesisEnhanced safety, improved heat and mass transfer, easier scalability, potential for automation.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The synthetic utility of this compound lies in its potential as a versatile building block. The α-bromo position is highly activated towards nucleophilic substitution (SN2) reactions, a reactivity enhanced by the adjacent carbonyl group. libretexts.org While conversions to α-hydroxy and α-amino acids are known for similar compounds, future work should explore more advanced, catalytic transformations. libretexts.orglibretexts.org

Promising research avenues include:

Cross-Coupling Reactions: Investigating palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) using the α-bromo position to form new carbon-carbon or carbon-heteroatom bonds. This would enable the introduction of diverse aryl, alkynyl, or vinyl groups.

Organocatalysis: Employing chiral organocatalysts to achieve enantioselective substitutions at the α-carbon, providing access to stereochemically pure derivatives.

Dual-Catalysis Systems: Combining photoredox catalysis with transition metal catalysis could unlock novel reaction pathways, such as decarboxylative cross-couplings if the carboxylic acid is transformed into a suitable redox-active ester. nih.gov

Mechanistic Insights into Complex Rearrangements and Stereoselective Processes

The presence of multiple stereocenters and electronically distinct halogens (bromine and fluorine) makes this compound a compelling subject for mechanistic studies. The synthesis of this molecule likely produces a mixture of diastereomers, and understanding the factors that control this stereoselectivity is crucial for creating single-isomer products.

Future mechanistic studies should focus on:

Stereocontrol in Synthesis: Investigating the mechanism of the bromination and fluorination steps to understand how substrate conformation and reaction conditions influence the diastereomeric ratio. This could involve kinetic studies and the isolation or spectroscopic detection of intermediates.

Asymmetric Synthesis: Developing catalytic asymmetric methods for the halogenation steps. For instance, using a chiral catalyst could enable the enantioselective decarboxylative halogenation of a corresponding β-keto carboxylic acid precursor. eurekalert.org

Neighboring Group Participation: Probing for potential rearrangements or unexpected cyclizations involving the fluorine atom or the carboxylic acid group under various reaction conditions. Density Functional Theory (DFT) studies could be particularly insightful here, analogous to investigations of fluorocyclization in unsaturated carboxylic acids. frontiersin.org

Advanced Characterization Techniques for Real-Time Reaction Monitoring

To optimize synthetic routes and gain deep mechanistic understanding, moving beyond traditional offline analysis (TLC, GC-MS) is essential. Implementing Process Analytical Technology (PAT) through advanced spectroscopic techniques would enable real-time monitoring of reactions involving this compound.

Key techniques for future application include:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Using flow-NMR systems to continuously monitor the reaction mixture. This can provide precise kinetic data, identify transient intermediates, and quantify the formation of products and byproducts without altering the reaction. rsc.orgmpg.dedr-kiehl.netpharmtech.com Given the presence of fluorine, ¹⁹F NMR would be a particularly powerful and selective tool for monitoring reactions involving the fluorinated moiety. pharmtech.com

In Situ Infrared (IR) Spectroscopy: Employing attenuated total reflectance (ATR)-FTIR probes to track the concentration of key functional groups in real time. The distinct carbonyl (C=O) stretch of the carboxylic acid and its derivatives would serve as a clear spectroscopic handle. nih.govechemi.comlibretexts.orgresearchgate.net

Technique Information Gained Application to Target Molecule
In Situ NMR (¹H, ¹³C, ¹⁹F)Reaction kinetics, intermediate identification, structural elucidation, quantitative analysis. pharmtech.comMonitor the disappearance of starting material and formation of the α-bromo product; ¹⁹F NMR offers a clean window to track the fluorinated fragment.
In Situ ATR-FTIRFunctional group conversion, reaction endpoints, concentration profiles. researchgate.netTrack the C=O stretch of the carboxylic acid (~1710 cm⁻¹) and any subsequent transformations (e.g., esterification, amidation). libretexts.org
Mass Spectrometry (coupled to flow)Real-time product and byproduct identification.Provide continuous mass data on reactants, intermediates, and products as they are formed in a flow reactor.

Computational Design of New Derivatization Strategies and Applications

Computational chemistry provides a powerful predictive tool for exploring the potential of this compound without extensive empirical work. Quantum chemical calculations can illuminate its intrinsic properties and guide the design of new derivatives and applications.

Future computational research should target:

Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways for its derivatization. This includes calculating transition state energies to predict the feasibility of various nucleophilic substitutions, coupling reactions, or rearrangements. researchgate.net

Molecular Property Calculation: Calculating properties such as molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack and to understand intermolecular interactions like halogen bonding. nih.govmdpi.com

Virtual Screening: Designing a virtual library of derivatives and using computational docking studies to predict their binding affinity to biological targets, thereby identifying potential pharmaceutical applications.

Integration into Automated Synthesis Platforms for High-Throughput Discovery

To fully exploit the synthetic potential of this compound as a chemical building block, its synthesis and derivatization should be integrated into automated platforms. This would accelerate the discovery of new molecules with desirable properties.

Future directions in this area are:

Automated Synthesis: Developing a robust, automated synthesis of the parent compound using a robotic platform, which would handle reagent dispensing, reaction monitoring, and work-up. nih.govnih.gov

High-Throughput Derivatization: Using the automated platform to perform parallel synthesis, reacting the parent acid with a large library of diverse nucleophiles, coupling partners, or other reagents. This would rapidly generate a library of novel compounds.

Integrated Screening: Coupling the high-throughput synthesis platform directly with a high-throughput screening (HTS) system. nih.govnih.gov This would allow for the immediate biological or materials-based evaluation of the newly synthesized derivatives, creating a seamless discovery-to-testing workflow.

Q & A

Basic Research: Synthesis Optimization and Purification

Q1. How can researchers optimize the synthesis of 2-bromo-4-fluoro-3-methylpentanoic acid to achieve >95% purity? Methodological Answer:

  • Halogenation-Fluorination Sequence : Use bromination of a pre-fluorinated pentanoic acid precursor under controlled conditions (e.g., NBS in CCl₄ for bromination, followed by fluorination using DAST or Selectfluor).
  • Purification : Employ HPLC (High-Performance Liquid Chromatography) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate high-purity fractions. Purity validation via HLC (High-Liquid Chromatography) with >97.0% thresholds, as seen in analogous bromo-fluoro carboxylic acids .
  • Yield Improvement : Optimize stoichiometry of bromine donors (e.g., NBS vs. Br₂) and fluorinating agents to minimize side reactions like over-halogenation.

Basic Research: Analytical Characterization

Q2. What analytical techniques are critical for characterizing this compound? Methodological Answer:

  • Melting Point (mp) Analysis : Compare observed mp with literature values (e.g., mp ranges for similar compounds: 117–119°C for 4-bromophenylacetic acid , 195–199°C for 5-bromo-2-fluorocinnamic acid ).
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl group at C3, fluorine at C4) and coupling constants.
    • FT-IR : Confirm carboxylic acid (-COOH) and C-Br/C-F stretching vibrations.
  • Chromatography : Use GC (Gas Chromatography) or HLC for purity validation, as demonstrated for bromo-fluoro benzoic acids .

Advanced Research: Reactivity and Steric Effects

Q3. How does the steric bulk of the 3-methyl group influence nucleophilic substitution reactions at the bromine site? Methodological Answer:

  • Steric Hindrance Analysis : Compare reaction rates with non-methylated analogs (e.g., 2-bromo-4-fluoropentanoic acid) using SN2 conditions (e.g., NaI in acetone).
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC. For example, methyl groups in 3-bromo-2-methylbenzoic acid reduce reactivity due to hindered backside attack .
  • Computational Modeling : Apply DFT calculations to map transition states and quantify steric effects using software like Gaussian or ORCA.

Advanced Research: Data Contradiction Resolution

Q4. How to resolve contradictions in reported yields for bromo-fluoro carboxylic acid derivatives synthesized via different routes? Methodological Answer:

  • Variable Isolation : Systematically test reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE). For example, yields for 4-bromo-2-fluorocinnamic acid varied with mp (219–223°C vs. 195–199°C) based on synthetic routes .
  • Byproduct Profiling : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species).
  • Cross-Validation : Compare results with analogous compounds like 2-bromo-6-fluorobenzoic acid, where purity >95% was achieved via HLC .

Advanced Research: Computational Applications

Q5. Can computational models predict the regioselectivity of fluorination in bromo-methylpentanoic acid derivatives? Methodological Answer:

  • DFT Studies : Calculate Fukui indices or electrostatic potential maps to predict fluorination sites. For example, fluorination in 4-bromo-2-fluorophenylboronic acid was guided by electron-deficient aromatic rings .
  • Machine Learning : Train models on datasets of halogenated carboxylic acids (e.g., 2-bromo-2-methylpropionic acid ) to predict reaction outcomes.
  • Validation : Compare predicted vs. experimental results for this compound using kinetic isotope effects or isotopic labeling.

Advanced Research: Catalytic Applications

Q6. How can this compound serve as a building block in transition-metal-catalyzed cross-coupling reactions? Methodological Answer:

  • Suzuki-Miyaura Coupling : Use the bromine site for palladium-catalyzed coupling with aryl boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid ).
  • Ligand Design : Incorporate the carboxylic acid group for coordination with metal catalysts (e.g., Pd or Cu).
  • Case Study : Analogous compounds like 2-(4-bromobenzoyl)benzoic acid were used to synthesize fluorene derivatives via tandem coupling-cyclization .

Table 1: Comparative Data for Bromo-Fluoro Carboxylic Acid Derivatives

CompoundPurity Methodmp Range (°C)Key ApplicationReference
4-Bromo-2-fluorocinnamic acidHLC >97%219–223Polymer precursors
2-Bromo-6-fluorobenzoic acidHLC >95%-Cross-coupling substrates
3-Bromo-2-methylbenzoic acidHLC >98%-Steric effect studies
4-Bromo-2-fluorophenylboronic acidHLC >97%-Suzuki-Miyaura reactions

Advanced Research: Stability and Storage

Q7. What storage conditions are recommended to prevent decomposition of bromo-fluoro carboxylic acids? Methodological Answer:

  • Temperature Control : Store at 0–6°C for boronic acid derivatives ; apply similar protocols for bromo-fluoro acids to minimize hydrolysis.
  • Desiccation : Use vacuum-sealed containers with molecular sieves to prevent moisture absorption.
  • Light Sensitivity : Protect from UV exposure, as seen in bromo-thiophene derivatives requiring dark storage .

Advanced Research: Biological Applications

Q8. How can this compound be used to study enzyme inhibition or protein interactions? Methodological Answer:

  • Protease Inhibition : Functionalize the carboxylic acid group to mimic natural substrates (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid in enzyme interaction studies ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins.
  • Fluorescent Labeling : Attach fluorophores to the methyl or bromine sites for imaging studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.